methyl lithocholate chemical structure and physical properties
methyl lithocholate chemical structure and physical properties
An In-Depth Technical Guide to Methyl Lithocholate: Chemical Structure and Physicochemical Properties
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with methyl lithocholate. We will delve into the core chemical and physical properties of this molecule, providing the foundational knowledge necessary for its effective application in experimental and developmental settings. The narrative emphasizes not just the "what" but the "why," grounding its properties in its distinct molecular architecture.
Introduction: Situating Methyl Lithocholate in a Broader Context
Methyl lithocholate (CAS No. 1249-75-8) is the methyl ester derivative of lithocholic acid (LCA).[1][2] LCA itself is a hydrophobic secondary bile acid, formed from the primary bile acid chenodeoxycholic acid by the action of intestinal microflora. The esterification of LCA's carboxyl group to form methyl lithocholate modifies its polarity and reactivity, making it a valuable tool for specific research applications. Understanding its structure is paramount to predicting its behavior, from solubility in laboratory solvents to its interaction with biological systems. This guide will first deconstruct its chemical architecture before detailing its resultant physical properties.
The Chemical Architecture of Methyl Lithocholate
The properties and biological activity of methyl lithocholate are a direct consequence of its steroidal structure. This structure is defined by a specific arrangement of rings, functional groups, and stereochemical centers.
Core Structure and Nomenclature
Methyl lithocholate is built upon a cholane skeleton, a 24-carbon steroid framework. This core is a saturated tetracyclic hydrocarbon, consisting of three six-membered rings (A, B, and C) and one five-membered ring (D) fused together.[1]
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IUPAC Name: methyl (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate[3][4]
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Common Synonyms: Lithocholic Acid Methyl Ester, Methyl 3α-hydroxy-5β-cholan-24-oate[1][3]
Key Functional Groups and Stereochemistry
The specific identity of methyl lithocholate is defined by two key functional modifications to the cholane backbone:
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A 3α-Hydroxyl Group: A single hydroxyl (-OH) group is attached to the third carbon atom (C3) of the A-ring. Its orientation is alpha (α), meaning it projects below the plane of the steroid nucleus. This specific placement and orientation are critical for its interaction with receptors and enzymes.
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A C-24 Methyl Ester: The carboxylic acid at the end of the alkyl side chain (C24) of lithocholic acid is esterified with a methyl group (-COOCH₃). This modification neutralizes the negative charge of the parent carboxylic acid, significantly increasing the molecule's overall hydrophobicity.
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5β Stereochemistry: The fusion between the A and B rings is in a cis configuration, denoted as 5β. This creates a bent shape in the overall steroid structure, a characteristic feature of many bile acids.
The combination of the rigid, hydrophobic steroid nucleus and these specific functional groups dictates the molecule's physicochemical behavior.
Caption: Chemical structure of Methyl Lithocholate (5β-cholan-24-oic acid, 3α-hydroxy-, methyl ester).
Physicochemical Properties: A Quantitative Overview
The molecular structure described above gives rise to a specific set of physical and chemical properties. These properties are crucial for designing experimental protocols, including solvent selection, storage conditions, and analytical methods.
Summary of Key Properties
The following table summarizes the essential physicochemical data for methyl lithocholate.
| Property | Value | Source(s) |
| CAS Number | 1249-75-8 | [1][2][3] |
| Molecular Formula | C₂₅H₄₂O₃ | [2][3][5] |
| Molecular Weight | 390.6 g/mol | [2][3][5] |
| Appearance | Typically a white to off-white solid | Inferred from related compounds[6] |
| Melting Point | High melting point, characteristic of steroidal compounds | [1] |
| Solubility | Relatively insoluble in water. Soluble in organic solvents like DMSO and hot ethanol. | [1][7][8] |
| Hydrophobicity (XLogP3) | 6.6 | [3][5] |
Causality Behind the Properties
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High Melting Point & Crystalline Nature: The rigid, planar structure of the steroid nucleus allows for efficient packing into a crystal lattice. The significant intermolecular van der Waals forces require substantial thermal energy to overcome, resulting in a high melting point.[1]
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Low Aqueous Solubility: The molecule is predominantly a hydrocarbon, making it highly nonpolar and lipophilic.[1] The single hydroxyl group is insufficient to impart significant water solubility. The conversion of the parent carboxylic acid to a methyl ester further reduces its already limited solubility in aqueous media by removing a potential site for ionization. This hydrophobicity is a defining characteristic, governing its role in emulsification processes and its tendency to partition into lipid membranes.[1]
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Solubility in Organic Solvents: Its lipophilic nature dictates its high solubility in nonpolar and polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[7][8] This is the primary consideration for preparing stock solutions for in vitro assays.
Experimental Considerations and Handling
The physicochemical properties of methyl lithocholate directly inform its proper handling and use in a laboratory setting.
Preparation of Stock Solutions
Protocol Logic: Due to its poor water solubility, direct dissolution in aqueous buffers is not feasible and will result in suspension or precipitation. A validated approach involves creating a concentrated primary stock solution in a suitable organic solvent.
Step-by-Step Methodology:
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Solvent Selection: Choose a high-purity, anhydrous grade of a solvent in which methyl lithocholate is readily soluble, such as DMSO.[8][9]
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Weighing: Accurately weigh the required amount of methyl lithocholate solid in a suitable container.
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Dissolution: Add the appropriate volume of the selected organic solvent to achieve the desired stock concentration (e.g., 10-50 mM).
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Solubilization: Ensure complete dissolution by vortexing or gentle warming (e.g., in a 37°C water bath). Visually inspect the solution to confirm there is no particulate matter.
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Storage: Store the stock solution at -20°C or -80°C to maintain stability.[8]
Preparation of Working Solutions
Protocol Logic: When preparing working solutions for aqueous-based assays (e.g., cell culture media, enzymatic assays), the organic solvent from the stock solution must be diluted to a final concentration that is non-toxic to the experimental system (typically <0.1% v/v). Rapid dilution can cause the compound to precipitate.
Step-by-Step Methodology:
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Pre-warm Media: Bring the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
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Serial Dilution (if necessary): For very low final concentrations, a serial dilution of the primary stock in the organic solvent may be required first.
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Final Dilution: Pipette the required volume of the stock solution directly into the pre-warmed aqueous medium while vortexing or swirling to ensure rapid and even dispersion. This minimizes localized high concentrations that can lead to precipitation.
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Final Concentration Check: Visually inspect the final working solution for any signs of precipitation or cloudiness before use.
The diagram below illustrates the logical workflow for solution preparation.
Caption: Logical workflow for preparing methyl lithocholate solutions for experimental use.
Conclusion
Methyl lithocholate is a structurally defined derivative of a key secondary bile acid. Its chemical architecture, characterized by a 5β-cholane skeleton, a 3α-hydroxyl group, and a C-24 methyl ester, imparts distinct physicochemical properties, most notably high lipophilicity and low aqueous solubility. A thorough understanding of this structure-property relationship is essential for its successful use in research and development, enabling rational protocol design and accurate interpretation of experimental results.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92880, Methyl lithocholate. PubChem. Retrieved from [Link]
-
LookChem (n.d.). Cas 10538-59-7, 7-ketolithocholic Methyl ester. LookChem. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11741148, Lithocholic acid methyl ester. PubChem. Retrieved from [Link]
-
Angene Chemical (n.d.). Methyl Lithocholate(CAS# 1249-75-8). angenechemical.com. Retrieved from [Link]
-
Majer, Z., et al. (2021). Synthesis of 12β-Methyl-18-nor-bile Acids. ACS Omega. Retrieved from [Link]
-
Shiffman, M. L., et al. (2018). GLC-MS analysis of bile acids as methyl ester acetates. Mass spectra... ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9903, Lithocholic Acid. PubChem. Retrieved from [Link]
-
ChemBK (2024). lithocholic acid. ChemBK. Retrieved from [Link]
-
Wikipedia contributors (2023). Lithocholic acid. Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10960835, Methyl cholate. PubChem. Retrieved from [Link]
Sources
- 1. CAS 1249-75-8: Methyl lithocholate | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Methyl lithocholate | C25H42O3 | CID 92880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenesci.com [angenesci.com]
- 5. Lithocholic acid methyl ester | C25H42O3 | CID 11741148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl cholate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
